BenchChemオンラインストアへようこそ!

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Physicochemical profiling Drug-likeness Cyclopentane conformational constraint

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1203068-88-5) is a synthetic small molecule with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol, structurally characterized by three distinct pharmacophoric units: a benzimidazole ring, a thiophene ring, and a cyclopentanecarboxamide core linked via a methylene bridge. This compound belongs to the broader chemotype of benzimidazole-thiophene-carboxamide hybrids, a class that has been actively pursued in patent literature for kinase inhibition (e.g., PLK1, IKK-epsilon) and NOD2 pathway modulation.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 1203068-88-5
Cat. No. B2661849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1203068-88-5
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21)
InChIKeySQYWYNKHAOUMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1203068-88-5)


N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1203068-88-5) is a synthetic small molecule with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol, structurally characterized by three distinct pharmacophoric units: a benzimidazole ring, a thiophene ring, and a cyclopentanecarboxamide core linked via a methylene bridge . This compound belongs to the broader chemotype of benzimidazole-thiophene-carboxamide hybrids, a class that has been actively pursued in patent literature for kinase inhibition (e.g., PLK1, IKK-epsilon) and NOD2 pathway modulation [1]. Unlike simpler benzimidazole or thiophene derivatives, the presence of a fully saturated cyclopentane ring adjacent to the carboxamide bond introduces conformational constraint and lipophilicity that can alter target binding profiles relative to planar aromatic analogs. The compound is cataloged as a research chemical and is commercially available from multiple suppliers for early-stage discovery.

Why Structural Analogs Cannot Substitute N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in Benzimidazole-Thiophene Screening Cascades


The benzimidazole-thiophene-carboxamide chemotype exhibits steep structure-activity relationships (SAR) where minor modifications to the linker, amide substituent, or heterocycle geometry produce orders-of-magnitude shifts in potency and selectivity [1]. In the PLK1 inhibitor series, replacing the benzimidazole N1-substituent altered enzyme IC50 values by over 100-fold, while thiophene regioisomerism (2-thienyl vs. 3-thienyl) redirected kinase selectivity profiles [1]. The target compound incorporates three specific structural features absent in most commercial analogs: (i) a benzimidazol-2-ylmethylamine bridge, (ii) a thiophen-2-yl group directly attached to the cyclopentane α-carbon, and (iii) a fully saturated cyclopentane ring that restricts amide bond rotation. Compounds lacking any one of these elements—such as N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide (no benzimidazole) or N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide (no thiophene or cyclopentane)—are predicted to exhibit divergent target engagement and physicochemical profiles . Generic substitution within this chemotype without empirical confirmation of equipotency therefore risks misleading biological interpretation.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Relative to Structural Comparators


Molecular Weight and Lipophilicity Differentiation from Aromatic Amide Analogs

The target compound (MW 325.43 g/mol, C18H19N3OS) incorporates a cyclopentane ring at the carboxamide α-position, replacing the planar aromatic or heteroaromatic rings found in most benzimidazole-thiophene kinase inhibitor series . This saturated ring increases molecular flexibility and projected lipophilicity (cLogP estimated at ~3.5 based on fragment addition) relative to 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamide lead compounds (MW range 310–380, cLogP 3.0–4.2) [1]. The cyclopentane motif introduces a quaternary carbon center that restricts amide bond rotation, potentially reducing the entropic penalty upon target binding compared to unconstrained benzamide analogs.

Physicochemical profiling Drug-likeness Cyclopentane conformational constraint

Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl Binding Orientation

The target compound bears a thiophen-2-yl group directly attached to the cyclopentane C1 position, distinguishing it from analogs with thiophen-3-yl substitution or thiophene linked via a spacer . In the PLK1 benzimidazole-thiophene series, the 2-thienyl regioisomer showed a distinct hinge-binding orientation compared to the 3-thienyl analog, with IC50 differences exceeding 10-fold in some matched molecular pairs [1]. Although no direct assay data are available for this specific compound, the established SAR within the chemotype indicates that 2-thienyl substitution is critical for maintaining the hydrogen bond network with the kinase hinge region.

Kinase inhibitor design Regiochemistry Binding mode

Benzimidazole Methylene Bridge vs. Direct Amide: Impact on Kinase Hinge Binding

The target compound features a methylene (-CH2-) spacer between the benzimidazole C2 position and the carboxamide nitrogen, creating an ethylenediamine-like motif (benzimidazole-CH2-NH-CO-) . This contrasts with direct benzimidazole-carboxamide conjugates where the amide is attached directly to the benzimidazole ring [1]. In the IKK-epsilon benzimidazole-thiophene carbonitrile series, insertion of a methylene spacer between the benzimidazole and the carboxamide altered kinase selectivity profiles and improved selectivity within the IKK kinase family (Compound 12e, pIC50 7.4) [2]. The methylene bridge introduces a rotational degree of freedom that allows the benzimidazole to adopt an optimal hydrogen-bonding geometry with the kinase hinge backbone, which is sterically inaccessible with a direct amide linkage.

Kinase hinge binder Linker geometry Benzimidazole SAR

High-Confidence Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in Discovery Research


Kinase Profiling Panels Requiring Conformationally Constrained Benzimidazole-Thiophene Hinge Binders

The target compound's benzimidazole-2-yl-CH2-NH-CO motif and thiophen-2-yl-cyclopentane core make it a candidate for kinase selectivity panels where hinge-binding geometry is critical. Based on the established SAR of benzimidazole-thiophene carboxamides as PLK1 and IKK-epsilon inhibitors [1], this compound can serve as an exploratory probe to evaluate the impact of cyclopentane-induced conformational constraint on kinase selectivity profiles, particularly against targets sensitive to ligand preorganization entropy.

Antimicrobial Screening Cascades Leveraging Benzimidazole-Thiophene Hybrid Pharmacophores

Benzimidazole-thiophene hybrids have demonstrated broad-spectrum antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in multiple published series [1]. The target compound's unique combination of three bioactive heterocyclic systems (benzimidazole, thiophene, cyclopentanecarboxamide) may provide a distinct polypharmacology profile useful for hit identification in antibacterial screening libraries, particularly where resistance to single-mode-of-action compounds is a concern.

Chemical Biology Tool for NOD2 Pathway Investigation with Benzimidazole-Thiophene Carboxamide Scaffolds

Structurally related benzimidazole-thiophene carboxamide derivatives have been identified as NOD2 signaling pathway modulators with potential as vaccine adjuvants [1]. The target compound's benzimidazole-2-ylmethylamine linker and cyclopentanecarboxamide moiety may interact with the NOD2 nucleotide-binding domain in a manner distinct from the reported 4-(2-alkyl-1H-benzo[d]imidazol-1-yl)thiophene-2-carboxamide leads, making it a valuable tool compound for SAR expansion studies in innate immune modulation.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.